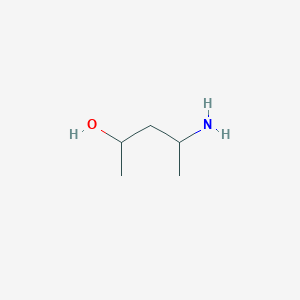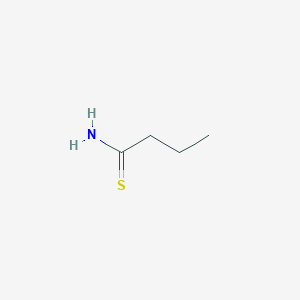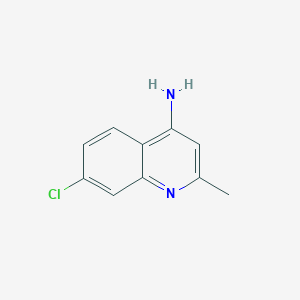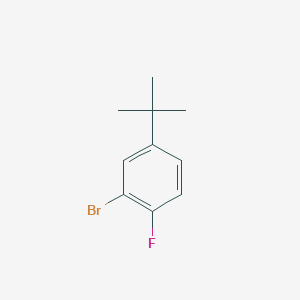
Carbamate de tert-butyle (2-méthylallyle)
Vue d'ensemble
Description
tert-Butyl (2-methylallyl)carbamate: is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl (2-methylallyl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it valuable in peptide synthesis and other organic reactions .
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: In medicine, tert-Butyl (2-methylallyl)carbamate is explored for its potential therapeutic effects. Its ability to inhibit enzymes and interact with biological pathways makes it a candidate for drug development.
Industry: Industrially, the compound is used in the synthesis of various chemicals and materials. Its stability and reactivity make it suitable for large-scale production processes .
Mécanisme D'action
Target of Action
Tert-Butyl (2-methylallyl)carbamate is a type of carbamate compound It’s known that carbamates often interact with enzymes such as acetylcholinesterase, or proteins in the nervous system .
Mode of Action
Carbamates are generally known to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of muscles and glands .
Biochemical Pathways
In the case of carbamates, the inhibition of acetylcholinesterase can affect various biochemical pathways related to nerve signal transmission .
Pharmacokinetics
Carbamates are generally well absorbed by the body, distributed throughout the body, metabolized primarily in the liver, and excreted via urine .
Result of Action
The inhibition of acetylcholinesterase by carbamates can lead to overstimulation of muscles and glands due to the accumulation of acetylcholine .
Action Environment
Factors such as temperature, ph, and presence of other substances can potentially affect the stability and efficacy of carbamates .
Analyse Biochimique
Biochemical Properties
tert-Butyl (2-methylallyl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and biomolecules. For instance, it is known to be involved in palladium-catalyzed cross-coupling reactions with aryl halides . These interactions are crucial for the formation of N-Boc-protected anilines and tetrasubstituted pyrroles . The nature of these interactions often involves the formation of stable intermediates that facilitate the desired chemical transformations.
Cellular Effects
The effects of tert-Butyl (2-methylallyl)carbamate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that tert-Butyl (2-methylallyl)carbamate can affect the expression of specific genes involved in metabolic pathways . Additionally, it has been observed to alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, tert-Butyl (2-methylallyl)carbamate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it has been used as a protecting group for amines in peptide synthesis, where it can be removed under mild conditions . This removal process often involves the cleavage of the C-O bond, facilitated by specific catalysts . These molecular interactions are essential for the compound’s role in biochemical synthesis and research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (2-methylallyl)carbamate can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that tert-Butyl (2-methylallyl)carbamate is relatively stable under standard laboratory conditions . Its degradation products can have varying impacts on cellular processes, which need to be carefully monitored during long-term experiments .
Dosage Effects in Animal Models
The effects of tert-Butyl (2-methylallyl)carbamate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects . These threshold effects are crucial for determining the safe and effective use of tert-Butyl (2-methylallyl)carbamate in research and therapeutic applications.
Metabolic Pathways
tert-Butyl (2-methylallyl)carbamate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the levels of specific metabolites and alter metabolic flux within cells
Transport and Distribution
The transport and distribution of tert-Butyl (2-methylallyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the use of tert-Butyl (2-methylallyl)carbamate in various experimental settings.
Subcellular Localization
The subcellular localization of tert-Butyl (2-methylallyl)carbamate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methylallyl)carbamate can be achieved through various methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the isocyanate derivative, which is then trapped by an alkoxide or amine to form the carbamate .
Industrial Production Methods: Industrial production methods for tert-Butyl (2-methylallyl)carbamate typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yields and purity, ensuring the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (2-methylallyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The compound can undergo substitution reactions, where the tert-butyl or 2-methylallyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines or alcohols .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
- Ethyl (4-aminophenyl)carbamate
Comparison: tert-Butyl (2-methylallyl)carbamate is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to other carbamates. Its ability to act as a protecting group and enzyme inhibitor sets it apart from similar compounds, making it valuable in various scientific and industrial applications .
Propriétés
IUPAC Name |
tert-butyl N-(2-methylprop-2-enyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h1,6H2,2-5H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDCLOGKZOTPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)
![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)












